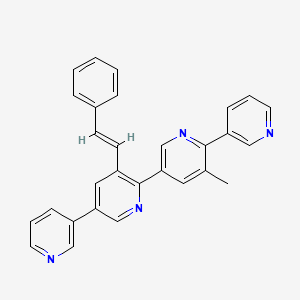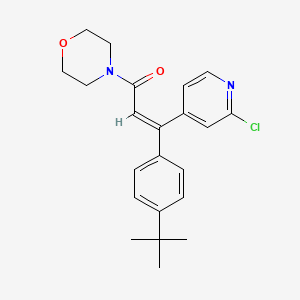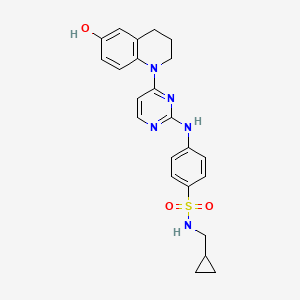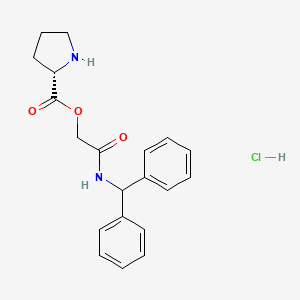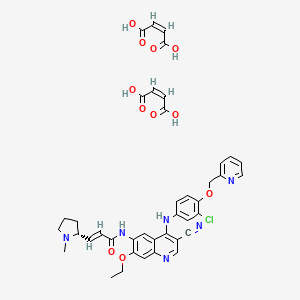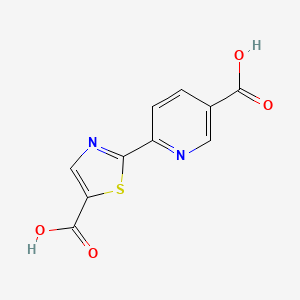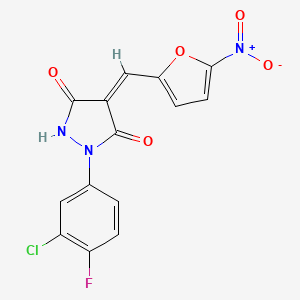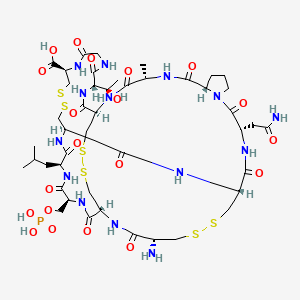
Recanaclotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Recanaclotide is used as a treatment of Gastroparesis, Functional Dyspepsia and Other Gastrointestinal Disorders
Aplicaciones Científicas De Investigación
Drug Discovery and Development
Recanaclotide's role in modern drug discovery is significant. The field of drug research, guided by pharmacology, clinical sciences, and molecular biology, has evolved remarkably over the past century. Recombinant DNA and genomic sciences are deeply impacting drug discovery, enriching therapeutic options with recombinant proteins and monoclonal antibodies (Drews, 2000). These advancements highlight the potential for Recanaclotide in innovative therapeutic applications.
Biomarkers and Therapeutic Candidates
The surge in molecular entities entering drug development pipelines, accelerated by technologies like high throughput screening and proteomic approaches, has increased the number of therapeutic candidates. Biomarker measurements are essential in these processes, helping to relate the effects of interventions like Recanaclotide on molecular and cellular pathways to clinical responses (Atkinson et al., 2001).
Oligonucleotides and Pandemic Response
In the context of global health emergencies like the COVID-19 pandemic, the oligonucleotide research community, to which Recanaclotide belongs, has a unique position. It offers the capacity for rational drug design and swift development cycles, targeting areas unreachable by conventional treatments (Rossi & Rossi, 2020).
Gene Transfer Research
The methods developed for DNA manipulation, such as gene transfer techniques, are crucial in the application of Recanaclotide. This involves inserting new genetic material into human subjects, requiring careful oversight and review due to the associated ethical and safety concerns (Lenzi, Altevogt, & Gostin, 2014).
Drug Design and Cyclotides
Cyclotides, plant-made defense proteins, are relevant to Recanaclotide's applications in pharmaceuticals. Their unique structure and stability make them attractive for drug design, and methods for their production, including recombinant methods, are continuously evolving. This includes the potential application in creating modified cyclotides for various therapeutic areas, such as cancer and infectious diseases (Craik et al., 2012).
Propiedades
Número CAS |
1667762-62-0 |
|---|---|
Nombre del producto |
Recanaclotide |
Fórmula molecular |
C45H71N14O20PS6 |
Peso molecular |
1351.47 |
Nombre IUPAC |
(3S,6R,9S,15R,20R,23S,26S,29R,32R,37R,40S,45aS)-32-amino-40-(2-amino-2-oxoethyl)-9-((R)-1-hydroxyethyl)-23-isobutyl-3-methyl-1,4,7,10,13,22,25,28,31,38,41,47-dodecaoxo-26-((phosphonooxy)methyl)tetracontahydro-19H-37,20-(epiminomethano)-6,29-(methanodithiomethano)pyrrolo[2,1-s][1,2,27,28]tetrathia[5,8,11,14,17,20,23,32,35,38,41]undecaazacyclotritetracontine-15-carboxylic acid |
InChI |
InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78)/t19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1 |
Clave InChI |
GIUNZSCFWBGNLR-ATLORWJNSA-N |
SMILES |
CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Recanaclotide; IW-9179; IW 9179; IW9179; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






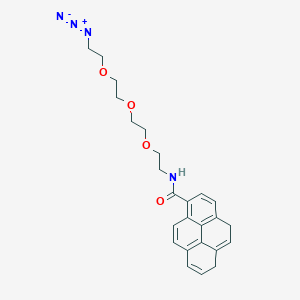
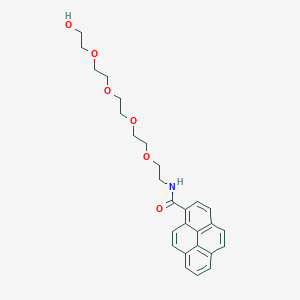
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
